molecular formula C14H23N3O3 B2577698 3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide CAS No. 2361768-14-9

3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide

Cat. No.: B2577698
CAS No.: 2361768-14-9
M. Wt: 281.356
InChI Key: LVYUJLCEHZUPBV-UHFFFAOYSA-N
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Description

3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide is a complex organic compound that features a piperidine ring, a formamido group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The formamido group is then introduced via formylation reactions, and the butanamide moiety is attached through amidation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-amino-4-oxobutan-2-yl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-4-13(19)17-7-5-11(6-8-17)14(20)16(3)10(2)9-12(15)18/h4,10-11H,1,5-9H2,2-3H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYUJLCEHZUPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)N(C)C(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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